

# discovery and history of 3-Bromo-2-chloro-5-methylpyridine

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## Compound of Interest

**Compound Name:** 3-Bromo-2-chloro-5-methylpyridine

**Cat. No.:** B108326

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An In-depth Technical Guide to **3-Bromo-2-chloro-5-methylpyridine**: From Discovery to Application

## Abstract

**3-Bromo-2-chloro-5-methylpyridine** (CAS No. 17282-03-0) is a halogenated pyridine derivative that has emerged as a pivotal intermediate in the synthesis of complex organic molecules.<sup>[1]</sup> Its strategic placement of bromo, chloro, and methyl functional groups on the pyridine scaffold offers synthetic chemists a versatile platform for constructing novel compounds, particularly within the pharmaceutical and agrochemical sectors.<sup>[1][2]</sup> This guide provides a comprehensive overview of its physicochemical properties, historical context, logical synthesis, and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals.

## Physicochemical and Structural Characteristics

**3-Bromo-2-chloro-5-methylpyridine**, also known as 3-Bromo-2-chloro-5-picoline, is a white to off-white crystalline powder.<sup>[2]</sup> Its structure is characterized by a pyridine ring substituted at the 2-position with a chlorine atom, the 3-position with a bromine atom, and the 5-position with a methyl group. This arrangement of electron-withdrawing halogens and an electron-donating methyl group creates distinct reactive sites, making it a highly valuable and versatile building block in organic synthesis.<sup>[3]</sup>

Table 1: Key Physicochemical Properties

Property	Value	Source(s)
CAS Number	17282-03-0	[4]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrCIN	[4]
Molecular Weight	206.47 g/mol	[4]
IUPAC Name	3-bromo-2-chloro-5-methylpyridine	[4]
Appearance	White to light yellow crystalline powder	[2][5]
Melting Point	65-69 °C	[5]
Boiling Point	298-302 °C (at 760 mmHg) (estimated)	[2]
Solubility	Soluble in DMSO, ethanol, dichloromethane; insoluble in water	[2]
Purity	Typically ≥96-97% (by GC/HPLC)	[2][5]

## Historical Context and Emergence

The history of **3-Bromo-2-chloro-5-methylpyridine** is not marked by a singular moment of discovery but rather by its gradual emergence as a critical component in patent literature and complex synthetic campaigns. Its development is intrinsically linked to the broader advancement of pyridine chemistry and the search for novel bioactive molecules.

Heterocyclic compounds, particularly pyridine derivatives, form the backbone of numerous pharmaceuticals and agrochemicals. The value of **3-Bromo-2-chloro-5-methylpyridine** was recognized as chemists sought intermediates with multiple, differentially reactive functional groups. This "multi-tool" nature allows for sequential, site-selective modifications, a cornerstone of modern medicinal chemistry. Its presence in patents, such as those related to the synthesis

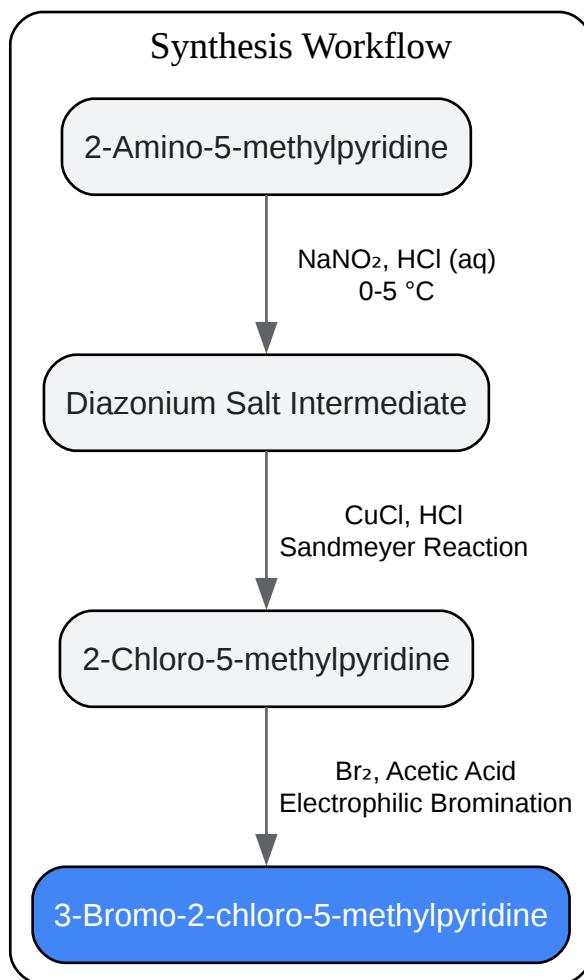
of kinase inhibitors and other therapeutic agents, underscores its role as an enabling reagent in drug discovery pipelines.<sup>[6]</sup> While early literature may focus on the synthesis of simpler substituted pyridines, the documentation of this specific isomer is predominantly found in the context of its application as an intermediate for more complex targets.<sup>[7][8]</sup>

## Synthesis and Mechanistic Insights

The synthesis of **3-Bromo-2-chloro-5-methylpyridine** requires a strategic, multi-step approach to ensure the correct regiochemistry of the halogen substituents. While numerous proprietary methods exist, a logical and scalable pathway can be constructed based on established principles of pyridine chemistry. A common strategy involves the functionalization of a pre-existing pyridine ring.

## Proposed Synthetic Pathway

A plausible and efficient synthesis starts from 2-amino-5-methylpyridine and proceeds through diazotization and halogenation steps. This approach provides excellent control over the positioning of the chloro and bromo groups.



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Caption: Proposed synthesis of **3-Bromo-2-chloro-5-methylpyridine**.

## Detailed Experimental Protocol

### Step 1: Synthesis of 2-Chloro-5-methylpyridine via Sandmeyer Reaction

The conversion of an amino group on a pyridine ring to a chloro group is reliably achieved through a Sandmeyer reaction. This classic transformation proceeds via a diazonium salt intermediate.

- **Diazotization:** 2-Amino-5-methylpyridine is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath.

- Salt Formation: A solution of sodium nitrite ( $\text{NaNO}_2$ ) in water is added dropwise while maintaining the low temperature. This in-situ reaction forms the highly reactive 2-diazonium-5-methylpyridine chloride intermediate. The causality here is critical: low temperatures are essential to prevent the premature decomposition of the unstable diazonium salt.
- Chlorination: The cold diazonium salt solution is then slowly added to a solution of copper(I) chloride ( $\text{CuCl}$ ) in hydrochloric acid. The  $\text{CuCl}$  catalyzes the displacement of the diazonium group ( $\text{N}_2$ ) with a chloride ion, yielding 2-chloro-5-methylpyridine.<sup>[8]</sup> The reaction is then warmed to room temperature and stirred until nitrogen evolution ceases.

### Step 2: Electrophilic Bromination to Yield **3-Bromo-2-chloro-5-methylpyridine**

The existing substituents on the 2-chloro-5-methylpyridine ring direct the position of the incoming electrophile (bromine). The chlorine at the 2-position is deactivating, while the methyl group at the 5-position is an activating, ortho-, para-director. The nitrogen atom itself is strongly deactivating. The net electronic effect directs bromination to the C3 position.

- Reaction Setup: 2-Chloro-5-methylpyridine is dissolved in a suitable solvent, such as glacial acetic acid.
- Bromination: Elemental bromine ( $\text{Br}_2$ ) is added dropwise to the solution at a controlled temperature. Acetic acid serves as both a solvent and a mild catalyst for the electrophilic aromatic substitution.
- Workup and Purification: After the reaction is complete (monitored by TLC or GC), the mixture is quenched, typically by pouring it into an aqueous solution of a reducing agent like sodium bisulfite to destroy excess bromine. The product is then extracted with an organic solvent, washed, dried, and purified, often by column chromatography or recrystallization, to yield the final product, **3-Bromo-2-chloro-5-methylpyridine**.

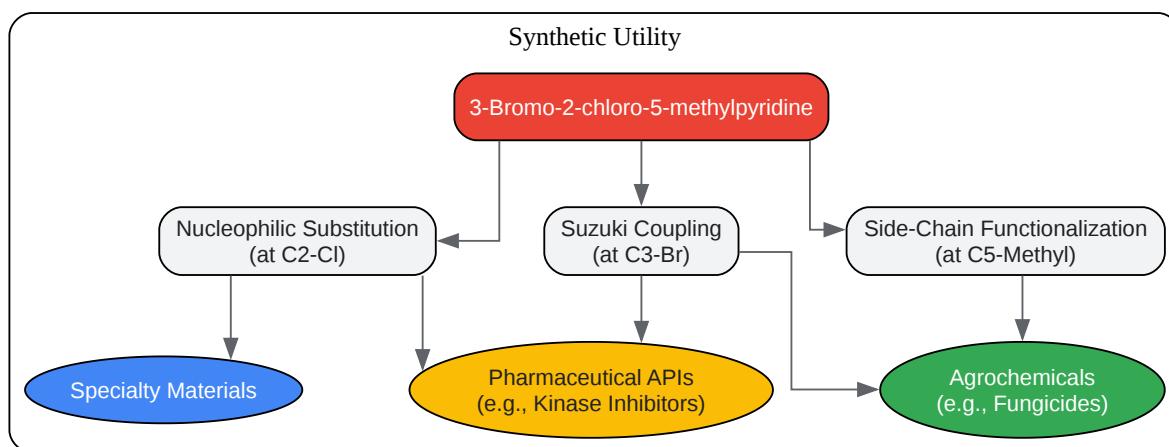
This self-validating protocol relies on well-established, high-yielding reactions, ensuring reproducibility and scalability, which is crucial for an industrial intermediate.

## Applications in Research and Development

**3-Bromo-2-chloro-5-methylpyridine** is not an end-product but a versatile scaffold. Its utility stems from the differential reactivity of its halogen substituents, allowing for selective, stepwise

functionalization in the synthesis of more complex molecules.[\[1\]](#)

- **Pharmaceutical Synthesis:** The compound is a key starting material for active pharmaceutical ingredients (APIs), particularly in oncology and infectious diseases.[\[3\]\[9\]](#) The bromine at the 3-position is often targeted for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the introduction of complex carbon or heteroatom-based fragments. The chlorine at the 2-position can subsequently be displaced by nucleophiles.
- **Agrochemical Production:** In agrochemical R&D, it serves as a precursor for novel herbicides and fungicides.[\[2\]\[10\]](#) The specific substitution pattern is often crucial for the molecule's ability to bind to its biological target in a pest or weed.
- **Materials Science:** It is also used in the development of specialty polymers and other organic materials where a functionalized pyridine core is desired to impart specific electronic or physical properties.[\[1\]](#)



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Caption: Versatility of **3-Bromo-2-chloro-5-methylpyridine** as a synthetic hub.

## Safety and Handling

As with any halogenated aromatic compound, proper handling of **3-Bromo-2-chloro-5-methylpyridine** is essential. It is classified with the following GHS hazards:

- H315: Causes skin irritation.[4]
- H319: Causes serious eye irritation.[4]
- H302/H312/H332 (Potential): Harmful if swallowed, in contact with skin, or if inhaled.[4]

Standard laboratory precautions should be followed:

- Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[2]

## Conclusion

**3-Bromo-2-chloro-5-methylpyridine** represents a cornerstone intermediate in modern organic synthesis. While its history is written in the context of the complex molecules it helps create, its importance is undeniable. The compound's carefully arranged functional groups provide a robust and flexible platform for building molecular complexity, enabling significant advancements in drug discovery, agrochemical development, and materials science. A thorough understanding of its synthesis, reactivity, and handling is therefore essential for any scientist working at the forefront of chemical innovation.

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